molecular formula C23H19N3O3S B11276421 N-(3-(6-(ethylsulfonyl)pyridazin-3-yl)phenyl)-1-naphthamide

N-(3-(6-(ethylsulfonyl)pyridazin-3-yl)phenyl)-1-naphthamide

Cat. No.: B11276421
M. Wt: 417.5 g/mol
InChI Key: DDCLSRWMLVKSOC-UHFFFAOYSA-N
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Description

N-(3-(6-(ethylsulfonyl)pyridazin-3-yl)phenyl)-1-naphthamide is a complex organic compound that has garnered attention in various scientific fields due to its unique chemical structure and potential applications. This compound features a pyridazine ring, a phenyl group, and a naphthamide moiety, making it a versatile molecule for research and industrial purposes.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-(6-(ethylsulfonyl)pyridazin-3-yl)phenyl)-1-naphthamide typically involves multiple steps, starting with the preparation of the pyridazine ring. The process often includes:

    Formation of the Pyridazine Ring: This can be achieved through the reaction of hydrazine with a suitable dicarbonyl compound.

    Introduction of the Ethylsulfonyl Group: This step involves the sulfonation of the pyridazine ring using ethylsulfonyl chloride under basic conditions.

    Coupling with Phenyl and Naphthamide Groups: The final steps involve coupling the pyridazine derivative with a phenyl group and subsequently attaching the naphthamide moiety through amide bond formation.

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of advanced catalysts, controlled temperatures, and pressure conditions to facilitate the reactions efficiently.

Chemical Reactions Analysis

Types of Reactions

N-(3-(6-(ethylsulfonyl)pyridazin-3-yl)phenyl)-1-naphthamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the nitro groups to amines or reduce other functional groups within the molecule.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate (KMnO₄), hydrogen peroxide (H₂O₂).

    Reducing Agents: Sodium borohydride (NaBH₄), lithium aluminum hydride (LiAlH₄).

    Substitution Reagents: Halogens (Cl₂, Br₂), alkylating agents.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfone derivatives, while reduction can produce amine derivatives.

Scientific Research Applications

N-(3-(6-(ethylsulfonyl)pyridazin-3-yl)phenyl)-1-naphthamide has diverse applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its therapeutic potential in treating various diseases.

    Industry: Utilized in the development of new materials and catalysts.

Mechanism of Action

The mechanism of action of N-(3-(6-(ethylsulfonyl)pyridazin-3-yl)phenyl)-1-naphthamide involves its interaction with specific molecular targets and pathways. The compound may inhibit certain enzymes or receptors, leading to its observed biological effects. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.

Comparison with Similar Compounds

Similar Compounds

    Pyridazine Derivatives: Compounds like pyridazinone and pyridazine-based drugs share structural similarities.

    Sulfonyl Compounds: Other sulfonyl-containing compounds, such as sulfonamides, exhibit similar chemical properties.

Uniqueness

N-(3-(6-(ethylsulfonyl)pyridazin-3-yl)phenyl)-1-naphthamide stands out due to its unique combination of functional groups, which confer distinct chemical reactivity and potential biological activities. This makes it a valuable compound for further research and development.

Properties

Molecular Formula

C23H19N3O3S

Molecular Weight

417.5 g/mol

IUPAC Name

N-[3-(6-ethylsulfonylpyridazin-3-yl)phenyl]naphthalene-1-carboxamide

InChI

InChI=1S/C23H19N3O3S/c1-2-30(28,29)22-14-13-21(25-26-22)17-9-5-10-18(15-17)24-23(27)20-12-6-8-16-7-3-4-11-19(16)20/h3-15H,2H2,1H3,(H,24,27)

InChI Key

DDCLSRWMLVKSOC-UHFFFAOYSA-N

Canonical SMILES

CCS(=O)(=O)C1=NN=C(C=C1)C2=CC(=CC=C2)NC(=O)C3=CC=CC4=CC=CC=C43

Origin of Product

United States

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